

Application Notes and Protocols: Anipamil in Fluorescence Microscopy for Calcium Imaging

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Compound of Interest

Compound Name:	Anipamil
CAS No.:	85247-63-8
Cat. No.:	B15619871

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a potent and long-acting phenylalkylamine L-type calcium channel blocker.[1] As an analog of verapamil, it exhibits high affinity for the myocardium.[2] Its primary mechanism of action involves the inhibition of calcium influx through voltage-gated L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. While extensively studied for its cardiovascular effects, **Anipamil** also presents a valuable tool for researchers in cellular biology and drug discovery as a selective blocker of L-type calcium channels in fluorescence microscopy-based calcium imaging experiments. These application notes provide a comprehensive overview and a detailed protocol for the utilization of **Anipamil** to dissect the role of L-type calcium channels in intracellular calcium signaling.

Mechanism of Action

Anipamil, like other phenylalkylamines, binds to the open state of the L-type calcium channel from the intracellular side. This binding effectively occludes the channel pore, thereby preventing the influx of extracellular calcium into the cell. This action leads to a reduction in the

intracellular calcium concentration ($[Ca^{2+}]_i$) that is dependent on L-type channel activity, resulting in effects such as negative inotropy in cardiac muscle and vasodilation in smooth muscle.[1] **Anipamil** interacts competitively with the phenylalkylamine binding sites within the alpha-1 subunit of the L-type calcium channel.[3]

Application in Fluorescence Microscopy for Calcium Imaging

In the context of fluorescence microscopy, **Anipamil** can be employed as a pharmacological tool to:

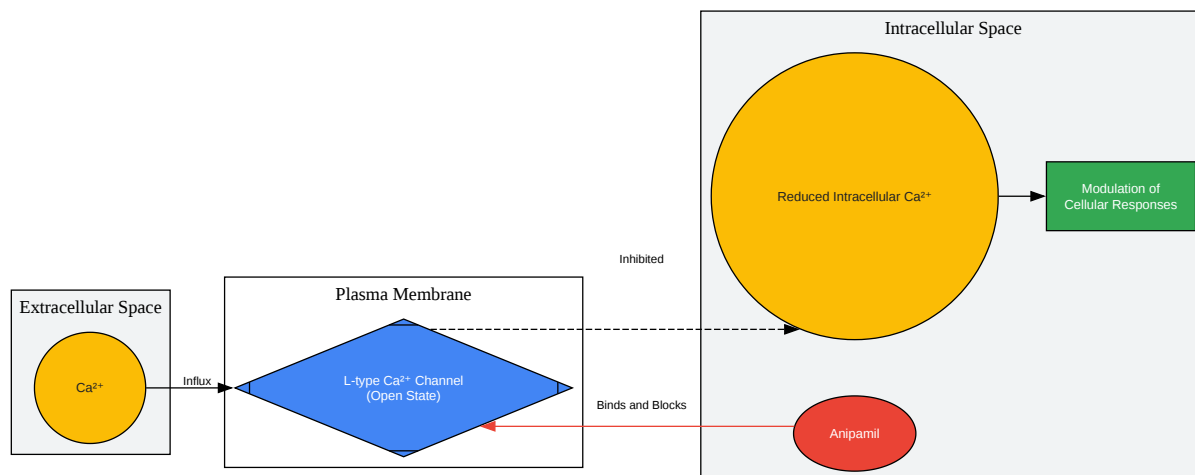
- Isolate calcium signals: By selectively blocking L-type calcium channels, researchers can distinguish the contribution of these channels to global intracellular calcium transients from other calcium sources, such as release from intracellular stores (e.g., endoplasmic reticulum) or influx through other types of calcium channels.
- Probe cellular function: Investigate the role of L-type calcium channel-mediated calcium influx in various cellular processes, including but not limited to, gene expression, cell proliferation, apoptosis, and neurotransmission.
- Screen for drug candidates: In high-throughput screening assays, **Anipamil** can serve as a reference compound for the identification of novel L-type calcium channel modulators.

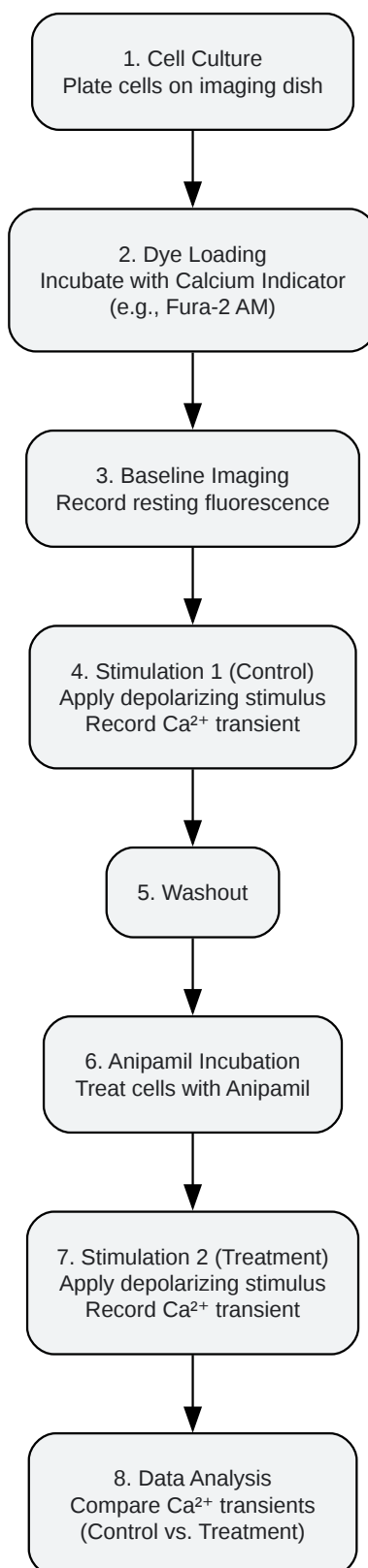
Quantitative Data

The following table summarizes key quantitative parameters for **Anipamil**, providing a reference for experimental design.

Parameter	Value	Species/Tissue	Comments	Reference
Binding Affinity (K _i)	471 ± 52 nM	Rat Cardiac Membranes	Determined by displacement of [³ H]-desmethoxyverapamil.	[3]
Effective Concentration Range	10 ⁻⁸ - 10 ⁻⁴ mol/L	Isolated Rabbit Heart	Concentration range for observing negative inotropic effects.	[1]

Signaling Pathway of Anipamil Action





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References

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- 3. The Ca²⁺ -antagonist and binding properties of the phenylalkylamine, anipamil - PMC [pmc.ncbi.nlm.nih.gov]
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